![molecular formula C13H22Cl2N2O2 B2868613 2-(3,4-Dimethoxyphenyl)-1-methylpiperazine dihydrochloride CAS No. 1216608-15-9](/img/structure/B2868613.png)
2-(3,4-Dimethoxyphenyl)-1-methylpiperazine dihydrochloride
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Overview
Description
“2-(3,4-Dimethoxyphenyl)-1-methylpiperazine dihydrochloride” is a chemical compound. It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .
Synthesis Analysis
The synthesis of similar compounds involves a multi-step sequence starting from vanillin . The critical parameters of each step, as well as the impurities generated, were identified . The overall yield was improved to 63% .Molecular Structure Analysis
The molecular and crystal structures of similar compounds were determined by a single-crystal X-ray diffraction, 1H NMR, and FT-IR spectroscopy .Chemical Reactions Analysis
The proposed synthetic process involves several steps. First, 3,4-dimethoxyphenylacetic acid and 2-(3,4-dimethoxyphenyl)ethanamine reacted at high temperature . Amide 4 reacted with POCl3 to yield imine 5 .Physical And Chemical Properties Analysis
The physical state of similar compounds at 20 degrees Celsius is liquid . The boiling point is 100 °C/0.1 mmHg . The specific gravity (20/20) is 1.06 and the refractive index is 1.53 .Scientific Research Applications
Inhibition of Src Kinase Activity
One notable application of related phenylpiperazine derivatives in scientific research is as potent inhibitors of Src kinase activity. These compounds have been optimized for increased inhibition of both Src kinase activity and Src-mediated cell proliferation. For example, a compound with a 4-methylpiperazine group showed significant inhibition of tumor growth in xenograft models, emphasizing its potential in cancer research (Boschelli et al., 2001).
Antidepressant and Anxiolytic Effects
Another research direction involves the exploration of phenylpiperazine derivatives for their antidepressant and anxiolytic-like effects. Studies on compounds such as HBK-14 and HBK-15 have shown potent antidepressant-like activity and anxiolytic-like properties in various animal models. These findings suggest the involvement of the serotonergic system, particularly the 5-HT1A receptor, in the antidepressant and anxiolytic-like actions of these compounds, highlighting their therapeutic potential (Pytka et al., 2015).
In Vivo Imaging of MET Receptor
Phenylpiperazine derivatives have also been utilized in the development of imaging markers for positron emission tomography (PET). Compounds designed for this purpose can facilitate the in vivo imaging of specific receptors, such as the mesenchymal-epithelial transition (MET) receptor. This application is crucial for the clinical development of targeted cancer therapeutics, as it allows for the non-invasive evaluation of MET receptor expression in tumors (Wu et al., 2010).
Catalysis in Organic Synthesis
The functionalization of polymeric materials with N-methylpiperazine groups has been investigated to catalyze specific reactions in organic synthesis, such as the Gewald reaction. This approach leverages the catalytic properties of these materials for the efficient synthesis of organic compounds, demonstrating the versatility of phenylpiperazine derivatives in facilitating chemical transformations (Ma et al., 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s structurally related to 3,4-dimethoxyphenethylamine (dmpea), which is an analogue of the major human neurotransmitter dopamine . Therefore, it’s plausible that this compound may interact with similar targets as dopamine, such as dopamine receptors in the brain.
Mode of Action
Dopamine and its analogues typically bind to dopamine receptors, triggering a series of intracellular events that lead to the neuron’s response .
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-methylpiperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.2ClH/c1-15-7-6-14-9-11(15)10-4-5-12(16-2)13(8-10)17-3;;/h4-5,8,11,14H,6-7,9H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDESQQZSYBXXJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1C2=CC(=C(C=C2)OC)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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